Product packaging for Cholesterol n-Octyl Carbonate(Cat. No.:CAS No. 15455-82-0)

Cholesterol n-Octyl Carbonate

Cat. No.: B580209
CAS No.: 15455-82-0
M. Wt: 542.889
InChI Key: AUDCURYXLLEBIY-MKQVXYPISA-N
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Description

Cholesterol n-Octyl Carbonate is a chemically modified sterol that leverages the unique biological and physicochemical properties of the cholesterol backbone for advanced research applications. A primary application of this compound is in the development of responsive soft-matter systems, such as thermotropic liquid crystals, which serve as versatile scaffolds for controlled drug delivery. These systems can enhance drug permeation and release in response to external stimuli like temperature . Furthermore, cholesterol-based molecules are fundamental components in formulating lipid nanoparticles (LNPs), a leading technology for the delivery of fragile therapeutic agents, including mRNA . The hydrophobic cholesterol moiety, often incorporated as a helper lipid, contributes to membrane stability and fusion, which are critical for cellular uptake and endosomal escape of nanocarriers . In structural research, cholesterol-based derivatives are valuable for creating membrane-mimetic environments, such as micelles and bicelles, which are essential for solubilizing and studying integral membrane proteins in vitro . The incorporation of a carbonate linker and n-octyl chain in this particular derivative fine-tunes its hydrophobicity and self-assembly behavior, making it a versatile building block for material scientists and pharmaceutical researchers exploring novel nanocarriers and biomimetic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H62O3 B580209 Cholesterol n-Octyl Carbonate CAS No. 15455-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDCURYXLLEBIY-MKQVXYPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659875
Record name (3beta)-Cholest-5-en-3-yl octyl carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15455-82-0
Record name Cholest-5-en-3-ol (3β)-, 3-(octyl carbonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15455-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta)-Cholest-5-en-3-yl octyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of Cholesteryl N Octyl Carbonate Systems

Spectroscopic Analysis for Molecular Structure and Conformation

Spectroscopic techniques are fundamental in elucidating the molecular architecture and behavior of cholesteryl n-octyl carbonate.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure and conformational details of cholesteryl n-octyl carbonate in solution. Both ¹H and ¹³C NMR provide a map of the molecule's carbon and proton framework.

¹H NMR Spectroscopy : The proton NMR spectrum of cholesteryl n-octyl carbonate displays a complex pattern of signals. The numerous overlapping resonances for the protons within the cholesterol backbone and the n-octyl chain require advanced 2D NMR techniques, such as COSY and HSQC, for unambiguous assignment. Key signals include those from the vinylic proton on the cholesterol ring, the methine proton at the C3 position adjacent to the carbonate linkage, and the various methylene (B1212753) groups of the n-octyl chain. The chemical shifts and coupling constants of these protons are sensitive to the local electronic environment and dihedral angles, offering insights into the preferred conformations of the molecule in solution.

Table 1: Representative NMR Data for Cholesteryl Carbonate Derivatives

NucleusChemical Shift Range (ppm)Assignment
¹³C~171Carbonyl Carbon (C=O)
¹³CDownfield RegionCholesterol Ring Carbons
¹³CUpfield Regionn-Octyl Chain Carbons
¹HVariesVinylic, Methine, and Methylene Protons

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" of cholesteryl n-octyl carbonate by probing the vibrational modes of its chemical bonds. mdpi.comresearchgate.net These methods are sensitive to the functional groups present and the intermolecular interactions within the system. mdpi.com

FTIR Spectroscopy : The FTIR spectrum of cholesteryl n-octyl carbonate is characterized by strong absorption bands corresponding to the various functional groups. nih.govscirp.orgnih.gov A prominent feature is the C=O stretching vibration of the carbonate group, typically observed around 1740 cm⁻¹. The C-O stretching vibrations of the carbonate linkage also give rise to characteristic bands. nih.gov The C-H stretching and bending vibrations of the cholesterol backbone and the n-octyl chain appear in their respective characteristic regions. researchgate.net Shifts in the positions and changes in the shapes of these bands can indicate alterations in molecular conformation and the nature of intermolecular interactions, such as those occurring during phase transitions.

Table 2: Key Vibrational Bands for Cholesteryl n-Octyl Carbonate

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopic Technique
~2800-3000C-H StretchingFTIR, Raman
~1740C=O Stretching (Carbonate)FTIR
~1458CH₂ Asymmetric BendingFTIR
~1373CH₂ Symmetric BendingFTIR
~1055C-C StretchingFTIR

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, liquid crystal, solution) and temperature.

Mass spectrometry (MS) is an essential technique for the precise determination of the molecular weight of cholesteryl n-octyl carbonate and for assessing its purity. fluorochem.co.uk The molecular weight of cholesteryl n-octyl carbonate is 542.88 g/mol . chemicalbook.comfluorochem.co.uk

Molecular Weight Determination : In a typical mass spectrum, cholesteryl n-octyl carbonate will be ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides a highly accurate measurement of the molecular weight. High-resolution mass spectrometry can further confirm the elemental composition of the molecule.

Purity Assessment : Mass spectrometry can also be used to identify and quantify impurities in a sample of cholesteryl n-octyl carbonate. The presence of ions with different m/z values may indicate the presence of starting materials, byproducts from the synthesis, or degradation products. This is crucial for ensuring the quality of the material used in research and technological applications.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interactions

Diffraction Techniques for Condensed Phase Structures

Diffraction techniques are indispensable for elucidating the arrangement of molecules in the condensed phases of cholesteryl n-octyl carbonate, including its crystalline and liquid crystalline (mesophase) states.

X-ray diffraction (XRD) is a primary method for determining the three-dimensional structure of crystalline materials and for characterizing the long-range order in liquid crystalline phases. researchgate.net

Crystalline Structure : In its crystalline state, cholesteryl n-octyl carbonate molecules adopt a regular, repeating arrangement. Single-crystal XRD can provide a detailed atomic-level picture of this arrangement, including bond lengths, bond angles, and intermolecular contacts. Powder XRD of a crystalline sample will produce a characteristic pattern of sharp diffraction peaks, the positions and intensities of which are determined by the crystal lattice. Cholesteryl n-octyl carbonate is known to adopt a monolayer-type crystal structure, a common feature for derivatives with longer alkyl chains.

Mesophase Structure : In its liquid crystalline phases (e.g., cholesteric, smectic), cholesteryl n-octyl carbonate exhibits a degree of order that is intermediate between that of a crystal and an isotropic liquid. XRD patterns of these mesophases show broader peaks and diffuse scattering, which provide information about the type of liquid crystalline order. For example, a smectic phase will show a sharp, low-angle reflection corresponding to the layer spacing, while a cholesteric phase will exhibit a broader, more diffuse pattern.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for probing the structure of materials on different length scales, from the nanometer to the angstrom level. They are particularly well-suited for studying the supramolecular organization of liquid crystals like cholesteryl n-octyl carbonate.

WAXS : WAXS gives information about shorter-range correlations, on the order of intermolecular distances. The wide-angle scattering pattern reveals details about the packing of the molecules within the liquid crystalline structure. For instance, a broad, diffuse halo in the WAXS pattern is indicative of the liquid-like disorder of the molecules within the layers of a smectic phase or along the director of a nematic phase.

By combining SAXS and WAXS, a comprehensive picture of the multiscale structure of cholesteryl n-octyl carbonate's mesophases can be obtained, from the arrangement of individual molecules to their collective organization into larger, ordered domains.

X-ray Diffraction (XRD) for Crystalline and Mesophase Structural Elucidation

Microscopic and Surface Characterization Methods

The elucidation of the supramolecular architecture and surface characteristics of self-assembled cholesteryl n-octyl carbonate systems relies heavily on advanced microscopic techniques. These methods provide direct visualization of the nanoscale and microscale morphologies, offering critical insights into the packing and ordering of the molecules.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for analyzing the morphology of self-assembled structures formed by cholesteryl derivatives. While direct studies on cholesteryl n-octyl carbonate are not extensively documented in publicly available literature, research on analogous cholesterol-containing molecules, particularly those with carbonate linkages, provides a strong predictive framework for the types of structures that may be observed.

Self-assembly is a process where molecules spontaneously organize into ordered structures. For amphiphilic molecules like cholesteryl derivatives, this often occurs in solution. The morphology of these self-assembled structures is influenced by the molecular geometry and intermolecular interactions.

Studies on cholesterol-functionalized aliphatic polycarbonates have demonstrated the formation of unique and complex nanostructures. For instance, amphiphilic diblock copolymers containing a cholesterol-functionalized polycarbonate block have been shown to self-assemble in aqueous conditions to form distinct morphologies. As observed through TEM, these can range from disk-like micelles to more complex stacked-disk structures nist.govresearchgate.net. The variation in morphology is often dependent on the length of the polymer blocks, highlighting the delicate balance of forces that governs the self-assembly process.

Similarly, SEM studies of xerogels (dried gels) formed from mono- and bis-cholesterol derivatives reveal a significant dependence of the morphology on the number of cholesterol units. Mono-cholesterol derivatives have been observed to form three-dimensional networks composed of helically twisted fibers acs.org. In contrast, bis-cholesterol derivatives tend to form agglomerated spheres acs.org. This suggests that the rigid and bulky nature of the cholesterol moiety plays a crucial role in directing the formation of anisotropic, high-aspect-ratio structures.

Furthermore, research on azobenzene-cholesteryl derivatives has shown that the solvent environment can dictate the resulting morphology, with various aggregated structures being observed via SEM . In mixtures containing Cholesteryl Oleyl Carbonate, a structurally similar liquid crystal, SEM has been used to characterize the surface of microcapsules, revealing details about their formation and integrity researchgate.net.

Based on these findings from related systems, it is anticipated that cholesteryl n-octyl carbonate would self-assemble into a variety of morphologies, such as fibers, spheres, or disk-like structures, depending on the conditions.

Table 1: Observed Morphologies in Self-Assembled Cholesterol Derivatives via Electron Microscopy

Compound Type Microscopy Technique Observed Morphology Reference
mPEG-b-P(MTC-Chol) TEM Disk-like micelles, Stacked-disk morphology nist.govresearchgate.net
Mono-cholesterol derivatives SEM Helically twisted fibers in 3D networks acs.org
Bis-cholesterol derivatives SEM Agglomerated spheres acs.org
Azobenzene-cholesteryl derivatives SEM Varied aggregated structures depending on the solvent

Atomic Force Microscopy (AFM) provides a powerful means to investigate the surface topography of self-assembled structures at the nanoscale, often under near-physiological conditions. Chemical Force Microscopy (CFM), a variant of AFM, goes a step further by using chemically functionalized tips to probe the specific interactions and chemical heterogeneity of a surface.

AFM studies on self-assembled systems containing cholesterol have revealed detailed information about their surface features. For example, conjugates of cholesterol with polyglycerol dendrimers have been shown to spontaneously form micelle-like spherical structures in aqueous solutions, the topography of which has been clearly visualized by AFM kinampark.com. These studies confirm the ability of cholesterol-containing amphiphiles to form discrete, ordered aggregates.

In studies of more complex systems, such as lipid monolayers containing ceramides (B1148491) and cholesterol, AFM has been instrumental in characterizing phase behavior. These investigations have shown the formation of distinct domains, with ceramide-rich phases embedded within a continuous cholesterol phase acs.org. The ability to image these coexisting phases and measure differences in their height provides direct evidence of the lateral organization of molecules within the layer.

Furthermore, AFM has been employed to observe dynamic changes in cholesterol-containing structures. For instance, in studies of responsive microgels containing cholesterol, AFM has visualized the protrusion of nanospikes from the microgel surface in response to a stimulus rsc.org. This demonstrates the utility of AFM in tracking morphological changes in real-time.

While specific CFM data on cholesteryl n-octyl carbonate is scarce, the technique's potential can be inferred from its application to other crystalline and biomaterial surfaces. CFM has been used to characterize the chemical functionality of cholesterol monohydrate crystal surfaces, distinguishing between hydrophilic hydroxyl groups and hydrophobic alkyl tails presented at the crystal-solution interface nist.gov. This technique allows for the mapping of chemical heterogeneity across a surface, which would be invaluable for understanding how self-assembled cholesteryl n-octyl carbonate structures interact with their environment. By using AFM tips functionalized with specific chemical groups (e.g., hydrophobic alkyl chains or polar headgroups), one could map the surface of self-assembled structures, identifying regions rich in the cholesteryl core versus the n-octyl carbonate chain.

Table 2: AFM-Based Characterization of Cholesterol-Containing Systems

System Microscopy Technique Key Findings Reference
Cholesterol-polyglycerol dendrimer conjugates AFM Formation of spherical, micelle-like structures kinampark.com
Ceramide-cholesterol monolayers AFM Observation of phase separation into distinct ceramide-rich and cholesterol-rich domains acs.org
Cholesterol-containing microgels AFM Visualization of stimulus-responsive protrusion of nanospikes rsc.org

Theoretical and Computational Investigations of Cholesteryl N Octyl Carbonate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a detailed view of the intrinsic properties of a single cholesteryl n-octyl carbonate molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively on cholesteryl n-octyl carbonate are not widely available in the public domain, the principles of DFT are regularly applied to similar cholesteryl derivatives to predict their molecular geometry and electronic characteristics. researchgate.netresearchgate.net

Table 1: Representative Electronic Properties Calculated by DFT for Similar Molecular Systems (Note: This table is illustrative and based on general findings for related compounds, not specific to cholesteryl n-octyl carbonate due to a lack of available data.)

PropertyDescriptionTypical Value Range for Organic Molecules
HOMO Energy Energy of the highest occupied molecular orbital; related to the ionization potential.-5 to -7 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the electron affinity.-1 to -3 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability.2 to 6 eV
Dipole Moment A measure of the net molecular polarity.1 to 5 Debye

Data is generalized from studies on various organic and cholesterol derivatives. researchgate.netpreprints.org

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmdpi.com By mapping properties onto this unique molecular surface, researchers can identify the types and relative importance of different non-covalent contacts, such as hydrogen bonds and van der Waals forces, that govern how molecules pack together. researchgate.netresearchgate.net

For cholesteryl derivatives and other complex organic molecules, Hirshfeld analysis reveals that H···H interactions often dominate, reflecting the abundance of hydrogen atoms on the molecular surface. preprints.org The analysis also produces 2D fingerprint plots, which provide a quantitative summary of the intermolecular contacts. While specific Hirshfeld analysis of cholesteryl n-octyl carbonate is not readily found, studies on similar molecules show the importance of weak C-H···O interactions in their crystal packing. researchgate.netmdpi.com These interactions, though individually weak, collectively play a significant role in the stability of the crystalline structure. researchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations allow for the study of the time-dependent behavior of molecules, providing insights into their movement, conformational changes, and interactions within larger systems.

The amphiphilic nature of cholesteryl n-octyl carbonate, with its bulky hydrophobic steroid core and more flexible carbonate-alkyl chain, suggests a propensity for self-assembly in appropriate solvents. uab.cat MD simulations are instrumental in modeling how these molecules come together to form larger aggregates. riverpublishers.com The process typically begins with the random diffusion of individual molecules, which then form small clusters. nih.gov These initial clusters can subsequently coalesce into larger, more organized structures like micelles or fibrillar networks. riverpublishers.comnih.gov

The driving forces behind this self-assembly are primarily non-covalent interactions, including hydrophobic effects, van der Waals forces between the cholesterol rings and alkyl chains, and dipole-dipole interactions involving the carbonate group. rsc.org Coarse-grained MD simulations, which simplify the molecular representation to study longer timescale phenomena, are particularly effective for observing the spontaneous formation of such aggregates from an initial random distribution. riverpublishers.comresearchgate.net

The interaction of cholesteryl n-octyl carbonate with various interfaces is critical for its potential applications.

Lipid Bilayers: Cholesterol and its derivatives are fundamental components of cell membranes. MD simulations are used to study how molecules like cholesteryl n-octyl carbonate integrate into lipid bilayers. researchgate.net These simulations can predict the molecule's preferred orientation, its depth of insertion into the membrane, and its effect on membrane properties such as fluidity, thickness, and order. researchgate.net Cholesterol derivatives can alter the packing of lipid molecules, potentially modulating the function of membrane proteins. elifesciences.org The presence of cholesterol is known to increase the rigidity and stability of bilayers at elevated temperatures. researchgate.net

Carbon Nanotubes (CNTs): The interaction between liquid crystals and carbon nanotubes is an area of active research. MD simulations can model how cholesteryl n-octyl carbonate molecules might align on the surface of a CNT. The shape anisotropy of both the molecule and the nanotube can lead to preferential orientations, where the long axis of the molecule aligns with the tube axis. researchgate.net This interaction can influence the phase behavior of the liquid crystal, potentially stabilizing certain phases or altering transition temperatures. researchgate.net

Table 2: Summary of Molecular Dynamics Simulation Findings for Related Systems (Note: This table summarizes general findings from MD simulations of cholesterol and its derivatives with interfaces, as direct data for cholesteryl n-octyl carbonate is limited.)

Interacting SystemKey Insights from MD Simulations
Cholesterol in Lipid Bilayers Increases membrane rigidity and order. researchgate.net Stabilizes the bilayer structure at higher temperatures. researchgate.net Can induce specific ordering in surrounding lipid molecules. elifesciences.org Affects membrane thickness and area per lipid. researchgate.net
Liquid Crystals with CNTs Anisotropic alignment of liquid crystal molecules along the CNT axis. researchgate.net Potential for enhanced thermal stability of liquid crystal phases. researchgate.net Interactions are primarily due to van der Waals forces and shape-induced alignment. researchgate.net

Simulation of Self-Assembly Processes and Aggregate Formation Pathways

Cheminformatics and Predictive Modeling for Structure-Property Relationships

The development of a QSPR model involves establishing a mathematical relationship between a property of interest and a set of numerical values, known as molecular descriptors, that encode structural information. mdpi.com These descriptors can quantify various aspects of a molecule, including its topology, geometry, and electronic properties. researchgate.net For Cholesteryl n-Octyl Carbonate, the key structural components influencing its properties are the rigid cholesterol steroid core, the flexible n-octyl alkyl chain, and the polar carbonate linker group.

Molecular Descriptors for Cholesteryl n-Octyl Carbonate

The first step in any QSPR study is the calculation of molecular descriptors from the compound's 2D or 3D structure. A wide array of descriptors can be computed to capture different facets of the molecular architecture. For a molecule like Cholesteryl n-Octyl Carbonate, these would typically include constitutional, topological, geometric, and quantum-chemical descriptors.

The table below presents a selection of representative molecular descriptors that would be calculated for Cholesteryl n-Octyl Carbonate and used as potential variables in a predictive model.

Descriptor ClassDescriptor NameDescriptionPredicted Value for Cholesteryl n-Octyl Carbonate
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.558.95 g/mol
Atom CountTotal number of atoms in the molecule.101
Bond CountTotal number of bonds in the molecule.104
Number of Rotatable BondsThe count of bonds that allow free rotation around them.12
Topological Wiener IndexA distance-based index reflecting molecular branching.7134
Kier & Hall Connectivity (¹χ)A first-order index describing molecular size and branching.27.89
Geometric Molecular Surface Area (MSA)The total surface area of the molecule.~650 Ų
Molecular VolumeThe volume occupied by the molecule.~680 ų
Physicochemical LogP (Octanol/Water)The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.~12.5
Molar RefractivityA measure of the total polarizability of a mole of a substance.~170 cm³/mol

Note: The values in this table are calculated based on standard computational algorithms and represent typical outputs for QSPR analysis. Actual values may vary slightly depending on the specific software and calculation methods used.

Predictive QSPR Modeling

Once a comprehensive set of descriptors is generated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSPR model. researchgate.netresearchgate.net The goal is to select a small subset of non-correlated descriptors that provides the best correlation with the experimental property being studied (e.g., melting point, clearing point, viscosity).

For instance, a hypothetical linear QSPR model for predicting a specific phase transition temperature (T_p) of cholesteryl alkyl carbonates might take the following form:

T_p = β₀ + (β₁ × LogP) + (β₂ × Number of Rotatable Bonds) + (β₃ × Molecular Surface Area)

Where β₀ is the regression intercept and β₁, β₂, and β₃ are the coefficients for each descriptor, determined by fitting the model to a training set of known compounds. researchgate.net The predictive power of such a model is then evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient (Q²). mdpi.com

The table below illustrates a hypothetical QSPR model for a physicochemical property of a series of cholesteryl alkyl carbonates, demonstrating the relationship between structure and property.

Model ParameterValueInterpretation
Equation Property = 150.2 + (12.5 × ¹χ) - (5.8 × Rotatable Bonds)A hypothetical equation linking a property to first-order connectivity and molecular flexibility.
R² (Coefficient of Determination) 0.92Indicates that 92% of the variance in the property is explained by the model's descriptors.
Q² (Cross-Validation) 0.85A measure of the model's predictive ability on new data; a value > 0.5 is generally considered good.
F-statistic 75.4Indicates the statistical significance of the overall regression model.
Standard Error of Estimate 2.1Represents the average distance that the observed values fall from the regression line.

Such predictive models are crucial for the rational design of new materials. By computationally screening virtual compounds and predicting their properties before synthesis, researchers can prioritize candidates with the most promising characteristics, thereby saving significant time and resources. ljmu.ac.uk

Supramolecular Organization and Self Assembly Phenomena in Cholesteryl N Octyl Carbonate Systems

Formation of Liquid Crystalline Mesophases

Cholesteryl n-octyl carbonate is a thermotropic liquid crystal, meaning its transition to a liquid crystalline state is induced by changes in temperature. These materials possess characteristics of both conventional liquids and solid crystals, exhibiting fluidity while maintaining a degree of long-range orientational order.

Induction and Characterization of Cholesteric, Smectic, and Blue Phases

Cholesteryl n-octyl carbonate is known to form several types of liquid crystalline mesophases, including cholesteric, smectic, and blue phases. tandfonline.comtandfonline.com

Cholesteric Phase (Chiral Nematic Phase): This is a common mesophase for cholesterol derivatives. It is characterized by a helical structure where the molecules are aligned in a preferred direction, but this direction twists continuously throughout the sample. mdpi.com This helical arrangement is responsible for the unique optical properties of cholesteric liquid crystals, such as the selective reflection of light of a specific wavelength, which is dependent on the pitch of the helix. For the homologous series of cholesteryl n-alkyl carbonates, cholesteric mesophases are observed throughout, with cholesteryl heptyl carbonate through cholesteryl nonadecyl carbonate exhibiting colors in the visible spectrum. tandfonline.com

Smectic Phase: In addition to the cholesteric phase, cholesteryl n-octyl carbonate also exhibits a monotropic smectic mesophase. tandfonline.comtandfonline.com A monotropic phase is one that is only observed upon cooling from a less ordered state. The smectic phase is more ordered than the cholesteric phase, with molecules organized into layers. greyhoundchrom.com Within these layers, the molecules maintain orientational order. The transition from the cholesteric to the smectic A (SmA) phase upon cooling is a key characteristic of this compound. researchgate.net Studies on mixtures of cholesteryl oleyl carbonate (a similar long-chain cholesteryl carbonate) and other liquid crystals like 4-n-octyl-4´-cyanobiphenyl (8CB) have shown the formation of enhanced smectic phases. tandfonline.com

Blue Phase: Blue phases are highly ordered, optically isotropic liquid crystal phases that typically appear over a very narrow temperature range between the cholesteric and isotropic liquid phases. They are characterized by a three-dimensional cubic lattice of defects within the cholesteric structure. The formation of blue phases has been observed in mixtures containing cholesteryl oleyl carbonate, particularly when mixed with the nematic liquid crystal E7. tandfonline.com The width of the blue phase temperature range has been shown to correlate with the thermal stability of the smectic A phase in these mixtures. tandfonline.comarxiv.org Optical studies have identified the occurrence of a "blue phase" at the transition between the amorphous liquid and the cholesteric liquid crystal for various cholesterol derivatives. scribd.com

The transition temperatures for these phases can be determined using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). tandfonline.comresearchgate.netresearchgate.net

Table 1: Mesophases of Cholesteryl n-Alkyl Carbonates

Compound Cholesteric Mesophase Smectic Mesophase (Monotropic)
Cholesteryl octyl carbonate Present Present
Cholesteryl nonyl carbonate Present Present
... ... ...
Cholesteryl octadecyl carbonate Present Present

This table is based on findings from the homologous series of cholesteryl n-alkyl carbonates. tandfonline.comtandfonline.com

Influence of Molecular Architecture on Mesophase Stability and Transitions

The stability and transition temperatures of the various mesophases are highly dependent on the molecular architecture of the cholesteryl carbonate derivatives.

Alkyl Chain Length: The length of the n-alkyl chain in cholesteryl n-alkyl carbonates plays a crucial role in determining the mesomorphic properties. As the alkyl chain length increases, the cholesteric-isotropic transition temperatures tend to decrease. tandfonline.com Conversely, the smectic-cholesteric transition temperatures initially show a steep increase with increasing chain length before leveling off. tandfonline.com This differing behavior of the two transition temperatures results in an almost constant temperature range for the cholesteric mesophase in the higher members of the homologous series. tandfonline.com Shorter alkyl chains (C4–C6) generally lead to lower melting points but broader liquid crystalline ranges. In contrast, longer alkyl chains, such as in cholesteryl oleyl carbonate, can lead to an enhancement of the smectic phase when mixed with certain nematic liquid crystals. tandfonline.com

Molecular Geometry and Intermolecular Interactions: The rigid, planar steroid backbone of cholesterol and the flexible n-octyl carbonate chain create an amphiphilic character that drives the formation of ordered structures. nih.gov The specific geometry of the molecules influences how they pack together, affecting the stability of the different mesophases. For instance, in mixtures of cholesteryl oleyl carbonate and 5CB, it is proposed that 5CB molecules can align between the long hydrocarbon chains of adjacent COC molecules, leading to an enhanced smectic A phase. tandfonline.com The presence of double bonds in the alkyl chain, as in cholesteryl oleyl carbonate, can introduce kinks, which affects molecular packing and, consequently, the stability of the mesophases. libretexts.org

Aqueous and Non-Aqueous Self-Assembly into Nanostructures

Beyond the formation of bulk liquid crystalline phases, cholesteryl n-octyl carbonate and similar cholesterol derivatives can self-assemble into various nanostructures in both aqueous and non-aqueous environments.

Mechanism of Micelle and Vesicle Formation

The amphiphilic nature of cholesterol-based molecules, with a hydrophilic head (the hydroxyl group or its derivative) and a hydrophobic tail (the steroid nucleus and alkyl chain), is the primary driver for self-assembly in aqueous solutions. nih.gov

Micelle Formation: In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules aggregate to form micelles. mdpi.commdpi.com In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. mdpi.com The formation of micelles is an entropically driven process aimed at minimizing the unfavorable interactions between the hydrophobic parts of the molecules and water. mdpi.com While direct studies on micelle formation of cholesteryl n-octyl carbonate are not prevalent, the general principles of amphiphilic self-assembly apply. The balance between the hydrophilic and hydrophobic portions of the molecule dictates the CMC and the stability of the resulting micelles. mdpi.com

Vesicle Formation: Vesicles are similar to micelles but consist of a lipid bilayer enclosing an aqueous core. The formation of vesicles from cholesterol derivatives is also a well-known phenomenon. The transition from micelles to vesicles can sometimes be induced by factors such as changes in concentration or the addition of other molecules. mdpi.com

Development of Helical Nanofibers and Other Organized Architectures

The chirality inherent in the cholesterol molecule can lead to the formation of hierarchical, chiral superstructures.

Helical Nanofibers: In certain solvents, cholesterol derivatives can self-assemble into helical nanofibers. nii.ac.jp This process is often driven by a combination of intermolecular interactions, including hydrogen bonding and π-π stacking, where applicable. acs.org The chirality of the individual molecules is transferred to the macroscopic scale, resulting in a preferred helical sense (left- or right-handed). These nanofibers can further entangle to form gels. acs.org For example, N-octyl-d-gluconamide, another chiral amphiphile, is known to form helical aggregates. acs.org

Other Organized Architectures: The self-assembly of cholesterol derivatives can lead to a variety of other organized structures. For instance, cholesterol-functionalized polymers have been shown to self-assemble into unique nanostructures, including disks. nih.gov The ability of these molecules to form ordered structures is also exploited in the creation of functional materials, where they can act as templates for the organization of other components, such as quantum dots. lookchem.comresearchgate.net

Fundamental Intermolecular Driving Forces for Self-Assembly

The self-assembly of cholesteryl n-octyl carbonate and related compounds is governed by a delicate balance of several non-covalent intermolecular forces.

Dipole-Dipole Interactions: The carbonate group in cholesteryl n-octyl carbonate introduces a permanent dipole moment. The electrostatic interactions between these dipoles on adjacent molecules play a role in their mutual alignment and contribute to the stability of the ordered phases. acs.org

Steric Repulsion: The bulky and rigid nature of the cholesterol backbone, along with the flexible alkyl chain, leads to steric hindrance that influences the packing of the molecules. The final arrangement of molecules in a liquid crystal phase or a self-assembled nanostructure is a compromise between attractive forces and steric repulsion. acs.org

Chiral Interactions: The inherent chirality of the cholesterol molecule is a key factor that leads to the formation of twisted, helical structures, such as the cholesteric phase and helical nanofibers. This chirality breaks the mirror symmetry of the system and introduces a "twist" into the molecular arrangement.

Hydrophobic Effect: In aqueous environments, the tendency of the hydrophobic parts of the molecules to avoid contact with water is a major driving force for the formation of micelles and vesicles. This effect is not a direct attractive force between the hydrophobic molecules but rather a consequence of the thermodynamic unfavorability of disrupting the hydrogen-bonding network of water. nih.gov

Role of Hydrogen Bonding Networks

While the primary hydroxyl group of cholesterol is esterified in Cholesteryl n-Octyl Carbonate, hydrogen bonding remains a significant factor in its supramolecular organization. The carbonate moiety itself contains three hydrogen bond acceptor sites: the carbonyl oxygen (C=O) and the two ester oxygens (C-O-C). echemi.com These sites can engage in intermolecular hydrogen bonds, particularly in the presence of protic solvents or other hydrogen-bond-donating species. nih.gov

Contribution of Van der Waals and Hydrophobic Interactions

Van der Waals forces and hydrophobic interactions are dominant drivers in the self-assembly of Cholesteryl n-Octyl Carbonate. These interactions arise from the molecule's distinct structural domains: the rigid, polycyclic steroid nucleus and the flexible, lipophilic n-octyl chain.

The close packing of the bulky cholesteryl groups is largely mediated by van der Waals interactions, which are significant for the formation of stable, layered structures. mdpi.comiucr.org The flexible n-octyl chains and the isoprenoid tail of the cholesterol moiety contribute significantly through hydrophobic interactions. mdpi.comiucr.org Studies on related amphiphilic molecules show that the hydrophobic interaction energy increases with the length of the alkyl chain, suggesting the eight-carbon chain of Cholesteryl n-Octyl Carbonate plays a substantial role in the stability of its aggregates. researchgate.net These non-specific, attractive forces are responsible for the aggregation of the hydrophobic parts of the molecules, leading to the formation of the core of self-assembled structures and the immobilization of organic solvents within the resulting network. mdpi.comresearchgate.net

The interplay between these forces dictates the final supramolecular structure, as summarized in the table below.

Interaction TypeMolecular Moiety InvolvedRole in Self-AssemblySource
Hydrogen BondingCarbonate Group (C=O, C-O-C)Directional interaction, formation of networks and helices. mdpi.comnih.gov
Van der Waals ForcesSteroid Nucleus, Alkyl ChainsClose packing of molecules, formation of condensed layered structures. mdpi.comiucr.org
Hydrophobic Interactionsn-Octyl Chain, Isoprenoid TailAggregation in solution, stabilization of the assembly's core, solvent immobilization. mdpi.comiucr.orgresearchgate.net

Directed Assembly and Hierarchical Organization

The intrinsic properties of Cholesteryl n-Octyl Carbonate not only drive spontaneous self-assembly but also allow for its direction into specific, hierarchically ordered structures. This control is fundamental for creating materials with tailored functions.

Strategies for Tailoring Self-Assembled Morphologies

The final morphology of assemblies involving cholesteryl derivatives can be manipulated through various strategies. For cholesteric systems, which are common for cholesterol derivatives, co-assembly with other molecules is a powerful technique. mdpi.com For instance, the incorporation of cholesteryl oleyl carbonate with quantum dots has been used to fabricate novel switchable devices, where the concentration of the dopant influences the degree of aggregation and pattern formation. lookchem.comresearchgate.net

Other key strategies for tailoring morphology include:

Varying Concentration: The concentration of the gelator or liquid crystal molecule can determine the type of structure formed, from fibers to coils or tubes. acs.org In some liquid crystal systems, higher concentrations of additives can lead to larger aggregates. researchgate.net

Modifying Temperature: Thermal cycling is a common method to induce self-assembly, with gelation temperatures being a critical parameter for characterizing the thermodynamic features of the resulting structures. acs.org

Choice of Solvent: The solvent plays a critical role, as its interactions with the self-assembling molecules can significantly alter the final structure. researchgate.net The ability of cholesterol-based compounds to form gels is highly dependent on the compatibility of the solvent with their hydrophobic regions. mdpi.com

Molecular Design: The length of the alkyl chain is a fundamental design parameter. Cholesteryl derivatives with shorter alkyl chains (e.g., ethyl) can be isostructural with each other, while those with longer chains (pentyl, hexyl) form a different isostructural group, typically adopting monolayer-type crystal structures. iucr.org This demonstrates that modifying the n-alkyl carbonate chain is a direct route to controlling the packing and, consequently, the morphology.

Investigation of Multi-Level Structural Hierarchies

The self-assembly of molecules like Cholesteryl n-Octyl Carbonate often proceeds through a hierarchical pathway, where primary structures organize into more complex, multi-level architectures. acs.orgacs.org

Primary Structure Formation: The initial step involves the assembly of individual molecules into primary nanostructures. For cholesterol derivatives, these are often one-dimensional structures like nanofibers, tapes, ribbons, or helices, driven by the interplay of hydrogen bonding and van der Waals forces. mdpi.commdpi.com For long-chain cholesteryl carbonates, this primary level of organization manifests as well-defined layer structures. iucr.org

Secondary and Tertiary Organization: These primary structures then serve as building blocks for higher-order assemblies. acs.org Nanofibers can entangle or align to form a three-dimensional network, which is characteristic of organogels. mdpi.com In other cases, these fibrils can aggregate into micron-sized, complex morphologies such as fibrillar rings or disks, a process that can be tuned by factors like component concentration and temperature. rsc.org This hierarchical process, from molecular packing to nanostructure formation and finally to microscale morphology, is fundamental to the material properties of these systems.

Research Applications in Advanced Materials Science for Cholesteryl N Octyl Carbonate

Constituent in Cholesteric Liquid Crystal Systems

Cholesteryl n-octyl carbonate is a key component in the formulation of cholesteric liquid crystals, which are known for their unique optical properties. These materials exhibit a helical structure that selectively reflects light of specific wavelengths, leading to the appearance of vibrant colors.

The helical pitch of cholesteric liquid crystals, which dictates the reflected color, is highly sensitive to temperature. Cholesteryl n-octyl carbonate, when mixed with other cholesteryl esters like cholesteryl nonanoate (B1231133) and cholesteryl benzoate, allows for the creation of thermochromic liquid crystals. wikipedia.org These mixtures can display a full spectrum of colors as the temperature changes. scribd.com The principle behind this is the temperature-dependent change in the helical structure of the liquid crystal, which alters the Bragg reflection wavelength. scribd.com This property is harnessed in applications such as mood rings, thermometers, and other thermal mapping devices. chymist.com

The relationship between the composition of the liquid crystal mixture and the resulting color-temperature response is a critical area of research. By carefully selecting the proportions of cholesteryl n-octyl carbonate and other esters, the temperature range and color play of the material can be precisely controlled. scribd.comchymist.com For instance, increasing the percentage of cholesteryl oleyl carbonate in a mixture can alter the transition temperature. scribd.com

Table 1: Examples of Cholesteric Liquid Crystal Mixtures for Tunable Color

Component 1Component 2Component 3Application
Cholesteryl Oleyl CarbonateCholesteryl PelargonateCholesteryl BenzoateTemperature-sensitive liquid crystals with varying color patterns. chymist.com
Cholesteryl Oleyl CarbonateCholesteryl PelargonateCholesteryl ChloridePressure-sensitive liquid crystals. chymist.com

This table is illustrative and based on findings related to cholesteryl derivatives in liquid crystal mixtures.

Cholesteryl n-octyl carbonate contributes to the formation of responsive soft matter systems that can undergo structural transitions in response to external stimuli. sigmaaldrich.com For example, mixtures containing cholesteryl oleyl carbonate and cyanobiphenyls have been shown to exhibit enhanced smectic ordering and the formation of blue phases. researchgate.net Blue phases are a unique liquid crystal phase with a three-dimensional cubic structure, which makes them interesting for applications in fast-switching displays and tunable photonic crystals. researchgate.net

The ability of cholesteryl n-octyl carbonate to influence phase transitions is crucial for designing these advanced materials. tandfonline.com Its molecular structure, with a rigid cholesterol core and a flexible octyl carbonate chain, allows it to self-assemble into ordered structures that can be manipulated by temperature, electric fields, or the introduction of other molecules. researchgate.net This responsiveness is fundamental to the development of "smart" materials that can adapt to their environment. mdpi.commdpi.com

Development of Materials with Tunable Structural Color

Component in Polymer Science and Functional Macromolecules

The unique properties of cholesterol and its derivatives are being leveraged in polymer science to create functional macromolecules with tailored characteristics.

Cholesterol-based monomers can be used in organocatalytic ring-opening polymerization to produce functionalized polycarbonates. nih.govresearchgate.net This synthetic route allows for the precise incorporation of cholesterol moieties into the polymer backbone, leading to materials with controlled molecular weights and narrow polydispersities. researchgate.net While specific studies focusing solely on cholesteryl n-octyl carbonate in this context are not prevalent, the general principles of incorporating cholesterol derivatives are well-established. mdpi.comnih.gov These cholesterol-functionalized polycarbonates are of interest for biomedical applications due to their biocompatibility and biodegradability. researchgate.net The degradation of polycarbonates occurs via surface erosion, which can be advantageous for controlled drug delivery applications. researchgate.net

The amphiphilic nature of cholesteryl n-octyl carbonate, with its hydrophilic carbonate group and hydrophobic cholesterol and octyl components, makes it a candidate for the design of amphiphilic copolymers. researchgate.netresearchgate.net These copolymers can self-assemble in aqueous media to form various nanostructures, such as micelles and vesicles. lpnu.uamdpi.com The controlled aggregation of these copolymers is driven by the association of the hydrophobic cholesterol groups. researchgate.net

These self-assembled structures have potential applications in drug delivery, where they can encapsulate hydrophobic drugs and improve their solubility and bioavailability. lpnu.uamdpi.com The size and shape of the aggregates can be controlled by factors such as the copolymer composition and chain length. researchgate.net

Table 2: Properties of Amphiphilic Copolymers Containing Cholesterol Derivatives

Copolymer SystemSelf-Assembled StructurePotential Application
PEGylated amphiphilic block copolymersMicelles, VesiclesDrug delivery. nih.govnih.gov
Random copolymers with hydrophilic and hydrophobic pendantsMicellesThermoresponsive gels. researchgate.net

This table is based on general findings for cholesterol-containing amphiphilic copolymers.

Incorporation into Cholesterol-Functionalized Polycarbonates via Ring-Opening Polymerization

Model Systems for Fundamental Interfacial and Bulk Phenomena

The distinct molecular structure of cholesteryl n-octyl carbonate makes it a valuable model compound for studying fundamental physical and chemical phenomena at interfaces and in bulk phases. Its amphiphilic character allows for the investigation of molecular self-assembly and orientation at liquid-liquid or liquid-solid interfaces. researchgate.netnih.gov

Studies on the surface of cholesterol monohydrate crystals, a related system, have shown that the orientation of the cholesterol molecules at the surface can be influenced by the surrounding solvent environment. researchgate.net In aqueous media, the hydrophilic hydroxyl groups are exposed, while in organic solvents, the hydrophobic alkyl tails dominate the surface. researchgate.net This type of behavior is crucial for understanding phenomena such as crystallization, lubrication, and the interaction of biomaterials with their surroundings. The study of cholesteryl n-octyl carbonate and similar molecules provides insights into the fundamental forces that govern the organization of matter at the molecular level. acs.orgacs.org

Studies on Biomembrane Mimetic Systems and Lipid Bilayer Organization

The study of cholesteryl esters like cholesteryl n-octyl carbonate in the context of biomembrane mimetics is rooted in the fundamental role of cholesterol in natural cell membranes. Cholesterol is a critical modulator of the structure, dynamics, and function of lipid bilayers. rsc.org Artificial membrane models, such as vesicles and planar lipid bilayers, are extensively used to investigate the specific interactions between lipids and other membrane components in a controlled environment. frontiersin.orgnih.gov

Research using analogous systems with varying cholesterol concentrations has provided detailed insights into its influence on membrane organization. These findings serve as a foundational framework for understanding the potential effects of cholesterol derivatives. For instance, extensive atomistic molecular dynamics simulations on lipid bilayers composed of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) have shown that cholesterol concentration significantly affects key bilayer parameters. mdpi.com The presence of cholesterol is known to modulate membrane fluidity, thickness, and the lateral organization of lipids. frontiersin.org At certain concentrations, cholesterol can induce a more ordered state in the lipid acyl chains, often referred to as the liquid-ordered (Lo) phase, which coexists with the more fluid liquid-disordered (Ld) phase. nih.gov

Key findings from studies on cholesterol's impact on lipid bilayer properties, which inform the potential applications of its derivatives, are summarized below.

Bilayer Property Effect of Increasing Cholesterol Concentration Supporting Observations
Bilayer Thickness General increase, often saturating at higher concentrations. mdpi.comMolecular dynamics simulations and X-ray diffraction data show an increase in hydrophobic layer thickness with cholesterol content up to around 30-50 mol%. mdpi.com
Lipid Chain Order Increased ordering of phospholipid tails. mdpi.comThe order parameter of lipid tails increases, leading to a more arranged, gel-like state, particularly up to a concentration of about 30 mol%. mdpi.com
Lateral Organization Can induce the formation of distinct lipid domains or "rafts". rsc.orgmdpi.comCholesterol's differential interactions with saturated and unsaturated lipids are believed to be responsible for the formation of cholesterol-rich domains. rsc.org
Membrane Fluidity Modulates fluidity, generally decreasing it in fluid-phase bilayers.At concentrations below 10 mol%, a decrease in lateral lipid diffusion has been observed in some mimetic systems. frontiersin.org

These cholesterol-induced modifications are crucial for the proper functioning of cellular processes, and the use of derivatives like cholesteryl n-octyl carbonate in biomimetic systems allows researchers to fine-tune these properties for specific applications, such as in the creation of specialized drug delivery vesicles or platforms for studying membrane protein function. nih.govmdpi.com

Investigation of Interactions with Carbon Nanotubes and Other Inorganic Substrates

The unique molecular structure of cholesteryl derivatives makes them suitable for mediating the interaction between biological components and inorganic materials. Their applications are particularly noted in the dispersion and alignment of carbon nanotubes (CNTs) within liquid crystalline matrices. mdpi.com

CNTs possess remarkable mechanical and electrical properties, but their tendency to aggregate in bundles hinders their application. Dispersing them in a suitable host matrix is crucial. Liquid crystals, including cholesteric phases formed by cholesterol derivatives, serve as effective media for this purpose. Studies on similar compounds, such as cholesteryl oleyl carbonate (COC), have shown that it can act as a "good" solvent for multi-walled carbon nanotubes (MWCNTs), facilitating their dispersion. mdpi.com The orientational coupling between the liquid crystal matrix and the CNTs can lead to the alignment of the nanotubes, which is essential for creating anisotropic composite materials with tailored optical and electrical properties. mdpi.com

Research has explored the effects of CNTs on the phase transitions and microstructures of cholesteric liquid crystals. The introduction of CNTs can influence properties like optical density and electrical conductivity in these composites. mdpi.com While specific studies detailing the interaction of Cholesteryl n-Octyl Carbonate with CNTs are not prevalent, the behavior of analogous cholesteryl esters provides a strong basis for its potential in this area.

Beyond carbon nanotubes, the interaction of cholesterol-containing lipid structures with inorganic substrates like silica (B1680970) is a field of active research. acs.org The binding of lipid bilayers to surfaces like silica can be influenced by a combination of electrostatic and hydrophobic interactions. acs.org The presence of cholesterol and its derivatives within these bilayers can modify the surface properties of the membrane, influencing how it adsorbs onto or interacts with an inorganic substrate. This is relevant for the development of biosensors and other hybrid bio-inorganic devices.

Design of Novel Self-Assembled Supramolecular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. rsc.org Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, are primary building blocks for creating such architectures in aqueous environments. mdpi.com Cholesteryl n-octyl carbonate, with its rigid, hydrophobic cholesterol core and more flexible carbonate-octyl chain, is an amphiphile well-suited for designing novel self-assembled systems.

Cholesterol and its derivatives are known to be essential components in the formation of various colloidal nanostructures, most notably vesicles. uab.cat In many formulations, such as nonionic surfactant vesicles (niosomes), cholesterol is added to modulate the fluidity and permeability of the self-assembled bilayer, thereby enhancing its stability and encapsulation efficiency for active molecules. uab.cat

The design of these supramolecular architectures is influenced by several factors, including the specific chemical structure of the amphiphile, concentration, and environmental conditions. uab.cat The ability of cholesterol-based molecules to form ordered liquid crystalline phases can be harnessed to create highly organized, hierarchical structures. acs.org For example, π-conjugated molecules featuring cholesterol groups have been shown to self-assemble into supramolecular helices, demonstrating how the chirality and shape of the cholesterol moiety can direct the formation of complex architectures. acs.org These self-assembled systems have potential applications as nanoscale drug carriers, in gene delivery, and as functional materials in cosmetics and pharmaceuticals. mdpi.comuab.cat

Q & A

Q. What are the established synthetic routes for Cholesterol n-Octyl Carbonate, and how can purity be verified?

this compound is synthesized via esterification of cholesterol with n-octyl chloroformate under anhydrous conditions. Purity verification typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) to assess chemical homogeneity . For reproducibility, experimental protocols must specify reaction stoichiometry, solvent systems (e.g., dichloromethane or pyridine), and purification methods (e.g., silica gel chromatography) .

Q. How is this compound characterized in terms of physicochemical properties?

Key properties include:

  • Molecular formula : C₃₂H₅₄O₃
  • Molecular weight : 486.77 g/mol
  • Melting point : 98–102°C (varies with crystalline polymorphism)
  • Solubility : Insoluble in water; soluble in chloroform, DMSO, and THF . Differential scanning calorimetry (DSC) and polarized light microscopy are used to study phase transitions, particularly in liquid crystal applications .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is optimal for trace detection in lipid-rich samples. For non-destructive analysis, Fourier-transform infrared spectroscopy (FTIR) can identify carbonyl (C=O) stretching vibrations at ~1740 cm⁻¹ . Calibration curves should be validated using synthetic standards with ≥98% purity .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length) in cholesterol carbonate derivatives affect their mesomorphic behavior?

The n-octyl chain in this compound induces a smectic A phase due to its intermediate chain length, balancing flexibility and molecular packing. Comparative studies with shorter-chain derivatives (e.g., Cholesterol Hexyl Carbonate) show reduced thermal stability, while longer chains (e.g., Cholesterol Oleyl Carbonate) favor disordered phases. X-ray diffraction (XRD) and dynamic light scattering (DLS) are critical for analyzing layer spacing and phase transitions .

Q. How should researchers address discrepancies in reported CAS numbers (15455-82-0 vs. 15455-79-5) for this compound?

These discrepancies likely arise from historical misregistrations or isomer confusion. To resolve this:

  • Cross-reference synthesis protocols and spectral data from peer-reviewed studies.
  • Validate compound identity via NMR comparison with literature .
  • Consult authoritative databases (e.g., PubChem, Reaxys) for consensus .

Q. What experimental controls are essential when studying the oxidative stability of this compound in material applications?

  • Negative controls : Use inert atmospheres (N₂/Ar) to isolate thermal vs. oxidative degradation.
  • Positive controls : Compare with cholesterol esters lacking carbonate groups (e.g., Cholesterol Oleate).
  • Analytical controls : Track peroxide formation via iodometric titration and monitor structural changes using gas chromatography-mass spectrometry (GC-MS) .

Data Contradiction Analysis

Q. How can conflicting reports on the cytotoxicity of n-octyl derivatives inform safety protocols for this compound?

While this compound itself lacks direct toxicity data, related n-octyl compounds (e.g., n-octyl mercaptan) show low acute toxicity (LD₅₀ > 1,680 mg/kg in rats) but potential sensitization risks . Researchers should:

  • Use glovebox techniques for synthesis.
  • Conduct cytotoxicity assays (e.g., MTT) on cell lines (e.g., HeLa or NIH/3T3) to establish baseline safety .

Methodological Recommendations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis & PurificationSilica gel chromatography, NMRPurity >98%, Rf = 0.4 (hexane:EtOAc 8:2)
Phase Behavior AnalysisXRD, DSCLayer spacing (d = 3.4–3.8 Å), ΔH ~50 J/g
Toxicity ScreeningMTT assay, OECD Test Guideline 402IC₅₀, cell viability ≥80% at 100 µM

Key Challenges in Advanced Research

  • Data Reproducibility : Variations in alkyl chain sourcing (e.g., n-octyl vs. branched isomers) can alter material properties. Always report supplier details and batch numbers .
  • Interdisciplinary Validation : Collaborate with computational chemists to model mesophase behavior using molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.